molecular formula C7H5NO4 B090988 2-Hydroxy-6-nitrobenzaldehyde CAS No. 16855-08-6

2-Hydroxy-6-nitrobenzaldehyde

Cat. No. B090988
CAS RN: 16855-08-6
M. Wt: 167.12 g/mol
InChI Key: RYWYLFSBHZEAJD-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nitrobenzaldehyde is a nitroaromatic compound . It has a molecular formula of C7H5NO4 . The average mass is 167.119 Da and the monoisotopic mass is 167.021851 Da .


Synthesis Analysis

The synthesis of 2-Hydroxy-6-nitrobenzaldehyde involves interesting reaction series . One method involves the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-fluoroaniline . The synthesized compound is characterized by IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-nitrobenzaldehyde is characterized by IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique . SC-XRD inferred that C–H⋯O and off-set π⋯π stacking interactions are the main features of the supramolecular assembly .


Chemical Reactions Analysis

2-Hydroxy-6-nitrobenzaldehyde is used to prepare Schiff base ligands . It is also involved in the Baeyer-Drewsen indigo synthesis, where it condenses with acetone in basic aqueous solution to yield indigo .


Physical And Chemical Properties Analysis

2-Hydroxy-6-nitrobenzaldehyde has a molecular formula of C7H5NO4 . The average mass is 167.119 Da and the monoisotopic mass is 167.021851 Da .

Scientific Research Applications

  • Chemical Structure Analysis : 2-Hydroxy-6-nitrobenzaldehyde is involved in molecular interactions such as hydrogen bonds and pi-pi stacking, which are crucial in forming complex molecular structures (Garden et al., 2004).

  • Pharmaceutical Applications : Compounds derived from nitrobenzaldehydes, including 2-Hydroxy-6-nitrobenzaldehyde, have been found to exhibit coccidiostatic and malaricidal effects, showing potential in the treatment of malaria (Dürckheimer et al., 1980).

  • Catalysis in Chemical Reactions : This compound reacts with dialkylphosphonates in the presence of catalytic quantities of cinchona alkaloids to produce α-hydroxy phosphate esters, an important reaction in asymmetric catalysis (Wynberg & Smaardijk, 1984).

  • Actinometry in Photochemistry : 2-Hydroxy-6-nitrobenzaldehyde is used as a chemical actinometer for measuring light intensity in photochemical reactions. It has been validated for use in both solution and ice photochemistry (Galbavy et al., 2010).

  • Analytical Chemistry Applications : It serves as an intermediate in the production of various chemical compounds, demonstrating its versatility in organic synthesis and analytical chemistry (Forbes et al., 1968).

  • Antioxidant Properties : This compound has been found to efficiently block singlet oxygen generation, suggesting its potential as a protective agent in various applications, including food preservation and material protection against photodegradation (Hajimohammadi et al., 2018).

Safety And Hazards

2-Hydroxy-6-nitrobenzaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child .

properties

IUPAC Name

2-hydroxy-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWYLFSBHZEAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449552
Record name 2-HYDROXY-6-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-nitrobenzaldehyde

CAS RN

16855-08-6
Record name 2-HYDROXY-6-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-ethoxy-5-nitro-4H-1,3-benzodioxine (5.80 g, 25.755 mmol) in ethanol (15 mL) and THF (10 mL) was added 4N HCl in 1, 4-dioxane (20 mL). The mixture was stirred at 60° C. for 6 hrs and 90° C. for 6 hrs. After cooled to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=9/1) to give 2-hydroxy-6-nitrobenzaldehyde as a pale yellow oil (4.450 g, yield; quant.).
Name
4-ethoxy-5-nitro-4H-1,3-benzodioxine
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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